![molecular formula C7H20Si2 B3275318 Silane, [2-(dimethylsilyl)ethyl]trimethyl- CAS No. 6231-75-0](/img/structure/B3275318.png)
Silane, [2-(dimethylsilyl)ethyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2-(dimethylsilyl)ethyl]trimethyl- is an organosilicon compound with the molecular formula C7H20Si2 . It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its reactivity and is often utilized in organic synthesis and industrial processes .
Méthodes De Préparation
The synthesis of Silane, [2-(dimethylsilyl)ethyl]trimethyl- typically involves the reaction of trimethylsilane with a suitable alkylating agent. One common method is the hydrosilylation of vinylsilanes with dimethylsilane in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions .
Analyse Des Réactions Chimiques
Silane, [2-(dimethylsilyl)ethyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon-hydrogen bonds can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include catalysts like platinum or rhodium for hydrosilylation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Applications De Recherche Scientifique
Silane, [2-(dimethylsilyl)ethyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of Silane, [2-(dimethylsilyl)ethyl]trimethyl- involves the interaction of its silicon-hydrogen bonds with other molecules. In hydrosilylation reactions, the silicon-hydrogen bond adds across a carbon-carbon double bond in the presence of a catalyst, forming a new silicon-carbon bond . This process is facilitated by the catalyst, which activates the silicon-hydrogen bond and the double bond, allowing the reaction to proceed efficiently .
Comparaison Avec Des Composés Similaires
Silane, [2-(dimethylsilyl)ethyl]trimethyl- can be compared with other similar organosilicon compounds such as:
Trimethylsilane: Similar in structure but lacks the ethyl group, making it less reactive in certain applications.
Dimethylsilane: Contains two methyl groups instead of three, affecting its reactivity and applications.
Triethylsilane: Has three ethyl groups, making it more bulky and less reactive in certain reactions.
The uniqueness of Silane, [2-(dimethylsilyl)ethyl]trimethyl- lies in its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Propriétés
Numéro CAS |
6231-75-0 |
|---|---|
Formule moléculaire |
C7H20Si2 |
Poids moléculaire |
160.40 g/mol |
Nom IUPAC |
2-dimethylsilylethyl(trimethyl)silane |
InChI |
InChI=1S/C7H20Si2/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
IVHZIUZQMOBVHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)CC[Si](C)(C)C |
SMILES canonique |
C[SiH](C)CC[Si](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


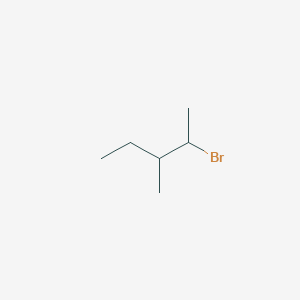

![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)
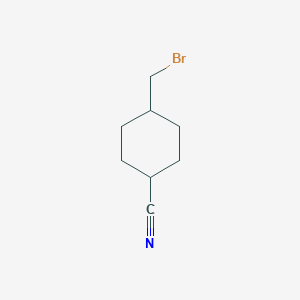


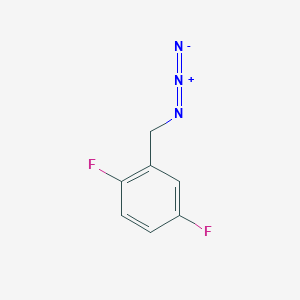
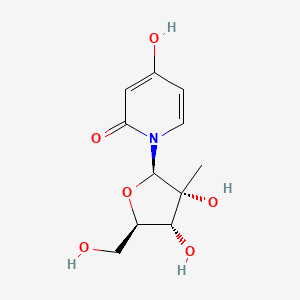
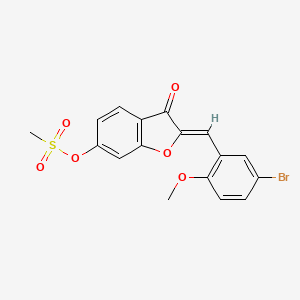



![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
